1',2'-Dihydro-gamma-carotene
Description
Structure
3D Structure
Properties
Molecular Formula |
C40H58 |
|---|---|
Molecular Weight |
538.9 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19-decaenyl]-1,3,3-trimethylcyclohexene |
InChI |
InChI=1S/C40H58/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,19-20,22-27,29-30,32H,13,17-18,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ |
InChI Key |
QEGVGQAQPZTQFE-BXOLYSJBSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)C)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Ii. Biosynthetic Pathways of 1 ,2 Dihydro Gamma Carotene
Precursor Elucidation and Metabolic Origin
The journey to 1',2'-Dihydro-gamma-carotene starts within the well-established isoprenoid biosynthetic pathway, a fundamental metabolic route responsible for producing a vast array of natural products. creative-proteomics.comavantiresearch.com
In most bacteria, algae, and plant plastids, the biosynthesis of isoprenoid precursors occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. creative-proteomics.comguidetopharmacology.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP). creative-proteomics.com A series of subsequent enzymatic steps convert DXP into the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). creative-proteomics.comavantiresearch.com These two molecules are the universal precursors for all isoprenoids. avantiresearch.comguidetopharmacology.orggenome.jp
Through the action of prenyltransferases, IPP and DMAPP are sequentially condensed to create longer-chain molecules. creative-proteomics.comavantiresearch.com Specifically for carotenoid biosynthesis, the enzyme geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the formation of the 20-carbon (C20) molecule, geranylgeranyl pyrophosphate (GGPP). nih.govoup.com GGPP serves as the direct precursor for the backbone of all C40 carotenoids. genome.jpnih.gov In plants, MEP-derived GGPP is essential for producing photosynthesis-related isoprenoids like carotenoids. nih.gov
The first committed step in carotenoid biosynthesis is the head-to-head condensation of two molecules of GGPP, a reaction catalyzed by the enzyme phytoene (B131915) synthase (PSY). oup.comresearchgate.netnih.gov This reaction forms the colorless C40 hydrocarbon, 15-cis-phytoene. nih.govresearchgate.net
Following its synthesis, phytoene undergoes a series of desaturation reactions, which introduce conjugated double bonds into the molecule, leading to the formation of colored carotenoids. In bacteria and fungi, a single enzyme, phytoene desaturase (CrtI), typically carries out four sequential desaturation steps to convert phytoene to lycopene (B16060). researchgate.net However, in plants and cyanobacteria, this process is more complex, involving multiple enzymes. researchgate.netwikipedia.org Phytoene desaturase (PDS) first introduces two double bonds to yield 9,15,9'-tri-cis-ζ-carotene. nih.govwikipedia.org Subsequently, ζ-carotene desaturase (ZDS) catalyzes two further desaturations to produce lycopene. mdpi.comnih.gov Isomerase enzymes are also crucial in this cascade to achieve the all-trans configuration of lycopene. researchgate.netwikipedia.org
Isoprenoid Pathway (MEP Pathway) and Geranylgeranyl Pyrophosphate (GGPP) Derivation
Key Enzymatic Transformations Leading to this compound
The formation of this compound from the central precursor lycopene involves specific enzymatic reactions that define its unique structure.
The key step in the formation of this compound is the hydration of the C-1',2' double bond of gamma-carotene (B162403). This reaction is catalyzed by a specific type of carotenoid hydratase. In non-photosynthetic bacteria like Deinococcus radiodurans, a novel carotenoid 1,2-hydratase, designated CruF, has been identified as being responsible for this C-1',2' hydration. frontiersin.orgnih.govresearchgate.net This enzyme shows little similarity to the more common CrtC-type carotenoid hydratases found in many photosynthetic bacteria. frontiersin.orgnih.gov
Further modifications can occur. For instance, the enzyme CrtD, a 1-hydroxy carotenoid 3,4-dehydrogenase, can act on hydroxylated monocyclic carotenoids. ebi.ac.uknih.gov In some marine bacteria, a specific CrtD has been shown to have high activity in converting 1'-hydroxy-gamma-carotene (B1255628) (1',2'-dihydro-beta, psi-caroten-1'-ol) to 1'-HO-torulene, indicating its role in pathways that can involve derivatives of this compound. nih.gov
The biosynthesis of gamma-carotene, the direct precursor to this compound, involves the cyclization of one end of the linear lycopene molecule. This reaction is catalyzed by a lycopene cyclase. nih.govwikipedia.org Specifically, the formation of a beta-ring at one end of lycopene by a lycopene beta-cyclase (LCYB or CrtY) produces gamma-carotene. uniprot.orglipidbank.jpmdpi.com
The pathway leading to this compound is distinct in that it involves the formation of an acyclic, hydrated end group rather than a second cyclization event. Once gamma-carotene is formed, the CruF hydratase acts on the uncyclized end of the molecule to produce this compound. frontiersin.orgnih.gov
The enzymatic reactions in carotenoid biosynthesis are highly stereospecific. The initial phytoene molecule is synthesized as the 15-cis isomer. researchgate.net The subsequent desaturation and isomerization steps are precisely controlled to yield the all-trans isomer of lycopene, which is the preferred substrate for most cyclases. wikipedia.org The cyclization of lycopene to form the beta-ring in gamma-carotene is also a stereospecific process, resulting in a defined chirality at the C-6' position. While detailed stereochemical studies on the CruF-catalyzed hydration are less common, enzymatic reactions are inherently stereospecific, suggesting that the hydroxyl group at the C-1' position of this compound is introduced in a specific orientation.
Detailed Research Findings
| Enzyme | Function | Organism(s) where studied | Key Findings |
| MEP Pathway Enzymes (e.g., DXS, DXR) | Synthesis of IPP and DMAPP | Bacteria, Algae, Plants | Essential for providing the C5 precursors for all isoprenoids, including carotenoids. creative-proteomics.comguidetopharmacology.org |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | Synthesis of GGPP from IPP and DMAPP | Plants, Bacteria | Catalyzes the formation of the C20 precursor for all C40 carotenoids. nih.govoup.com |
| Phytoene Synthase (PSY) | Condensation of two GGPP molecules to form phytoene | Plants, Bacteria | The first committed and often rate-limiting step in carotenoid biosynthesis. oup.comresearchgate.netmdpi.com |
| Phytoene Desaturase (PDS/CrtI) | Desaturation of phytoene | Plants, Bacteria, Fungi | Introduces conjugated double bonds, leading to colored carotenoids. researchgate.netmdpi.com |
| Lycopene Cyclase (LCY-B/CrtY) | Cyclization of one end of lycopene to form a beta-ring (gamma-carotene) | Plants, Bacteria | A key branching point in the carotenoid pathway. uniprot.orglipidbank.jpmdpi.com |
| Carotenoid 1,2-Hydratase (CruF) | Hydration of the C-1',2' double bond of gamma-carotene | Deinococcus species | A novel hydratase responsible for the formation of the 1',2'-dihydro end group. frontiersin.orgnih.govresearchgate.net |
| 1-Hydroxy Carotenoid 3,4-Dehydrogenase (CrtD) | Dehydrogenation of hydroxylated carotenoids | Marine Bacteria | Can further modify derivatives of this compound. ebi.ac.uknih.gov |
Lycopene Cyclization and Acyclic Carotenoid Formation Specific to this compound Pathway
Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level, from the identification and cloning of the necessary biosynthetic genes to the complex interplay of transcriptional and post-transcriptional regulatory mechanisms.
Identification and Cloning of Genes Encoding Biosynthetic Enzymes
The biosynthesis of C40 carotenoids like this compound begins with the formation of phytoene from two molecules of geranylgeranyl pyrophosphate (GGPP), a reaction catalyzed by phytoene synthase (PSY). annualreviews.org Subsequent desaturation steps are crucial for forming the characteristic polyene chain of carotenoids. In many bacteria, a single enzyme, CrtI, carries out the multiple desaturation steps to convert phytoene into lycopene. nih.gov However, in organisms like the green sulfur bacterium Chlorobium tepidum, this process is more complex and involves multiple enzymes. nih.gov
A key step in the formation of this compound is the hydration of the 1',2' double bond of γ-carotene. The gene responsible for this reaction is the carotenoid 1',2'-hydratase, designated as crtC. In Chlorobium tepidum, the gene CT0301 has been identified and confirmed to encode this enzyme through mutational analysis. nih.gov This gene is part of a larger carotenoid biosynthetic gene cluster, which often includes genes for other enzymes in the pathway, facilitating their co-regulation. The cloning and functional expression of these genes in non-carotenogenic hosts like Escherichia coli have been instrumental in elucidating their specific functions. nih.govasm.org For instance, expressing crtC from Rhodobacter capsulatus in an E. coli strain engineered to produce various carotenoids led to the synthesis of novel hydroxy carotenoids. asm.org
The table below summarizes key genes involved in the biosynthesis leading to this compound and related compounds.
| Gene | Enzyme | Function | Organism Example |
| crtB | Phytoene synthase | Catalyzes the formation of phytoene from GGPP. nih.gov | Chlorobium tepidum nih.gov |
| crtP | Phytoene desaturase | Converts phytoene to ζ-carotene. nih.gov | Chlorobium tepidum nih.gov |
| crtQ | ζ-carotene desaturase | Converts ζ-carotene to lycopene. nih.gov | Chlorobium tepidum nih.gov |
| crtH | Lycopene cis-trans isomerase | Isomerizes cis-lycopene to all-trans-lycopene. nih.gov | Chlorobium tepidum nih.gov |
| crtY | Lycopene cyclase | Catalyzes the cyclization of lycopene to form β- or ε-rings. lipidbank.jp | Erwinia uredovora lipidbank.jp |
| crtC | Carotenoid 1',2'-hydratase | Catalyzes the hydration of the 1',2'-double bond of γ-carotene. nih.gov | Chlorobium tepidum nih.gov |
Transcriptional and Post-Transcriptional Control Mechanisms
The expression of carotenoid biosynthetic genes is regulated at both the transcriptional and post-transcriptional levels. researchgate.net Transcription factors play a pivotal role in controlling the rate of gene expression in response to developmental cues and environmental stimuli. frontiersin.org In plants, transcription factor families such as MADS-box, NAC, AP2/ERF, and MYB have been shown to regulate carotenoid biosynthetic genes. nih.gov For example, the transcription factor RIN is a master regulator of fruit ripening in tomatoes and directly binds to the promoters of several carotenoid biosynthesis genes.
In bacteria, carotenoid biosynthetic genes are often organized in operons, allowing for coordinated expression. The regulation of these operons can be influenced by factors such as light and oxygen. Post-transcriptional control mechanisms can also influence the final levels of carotenoid production. This can include the regulation of mRNA stability and translation efficiency. In some cases, feedback inhibition by downstream products of the pathway can regulate enzyme activity or gene expression. nih.gov For instance, an excess of certain xanthophylls can lead to the production of apocarotenoids that act as signaling molecules to downregulate the biosynthetic pathway. nih.gov
Promoters and Regulatory Elements Affecting this compound Production
The promoters of carotenoid biosynthetic genes contain specific cis-acting regulatory elements that bind to transcription factors, thereby controlling the timing and level of gene expression. nih.gov These elements can be responsive to various signals, including light, hormones, and stress. aocs.org For example, the promoter of the phytoene synthase gene (PSY) in plants often contains light-responsive elements, ensuring that carotenoid production is coordinated with photosynthesis. frontiersin.orgaocs.org
In silico analysis of promoter regions of carotenoid genes has revealed conserved motifs that are likely involved in their regulation. nih.gov The presence and arrangement of these motifs can explain the differential expression of these genes in various tissues and under different conditions. nih.gov For instance, specific transcription factor binding sites on the promoters of key carotenoid pathway genes have been predicted, suggesting a complex regulatory network. nih.gov The manipulation of these promoters and regulatory elements is a key strategy in metabolic engineering to enhance the production of specific carotenoids. nih.gov
Comparative Biosynthesis of this compound with Related Acyclic and Cyclic Carotenoids
The biosynthetic pathway leading to this compound shares common precursors and enzymatic steps with the pathways for other carotenoids, yet it also possesses unique features that set it apart.
Divergence and Convergence in Carotenoid Biosynthetic Pathways
Carotenoid biosynthetic pathways exhibit both divergence and convergence in their evolutionary history. asm.orgd-nb.info The early steps, such as the formation of the C40 backbone phytoene, are highly conserved across different organisms. nih.gov From phytoene, the pathways diverge to produce a vast array of carotenoid structures. The desaturation of phytoene can proceed through different routes. In bacteria and fungi, a single desaturase often performs multiple steps, while in plants and cyanobacteria, two separate desaturases are typically involved. nih.gov
The formation of this compound represents a specific branch that diverges from the synthesis of more common cyclic carotenoids like β-carotene. While the synthesis of β-carotene involves the cyclization of both ends of the lycopene molecule by lycopene β-cyclase (crtY), the synthesis of this compound requires the action of carotenoid 1',2'-hydratase (crtC) on the acyclic end of γ-carotene. nih.govnih.gov
Interestingly, there are also examples of convergent evolution, where similar carotenoid structures are synthesized through different enzymatic machinery in unrelated organisms. The diversity of carotenoid pathways is a result of gene acquisition, functional modifications, the emergence of new genes, and horizontal gene transfer between species. d-nb.info
Evolutionary Insights into this compound Pathway Development
The evolution of carotenoid biosynthetic pathways is closely linked to the evolution of photosynthesis. d-nb.info Carotenoids play essential roles in light-harvesting and photoprotection in photosynthetic organisms. The analysis of carotenoid pathway genes suggests deep evolutionary roots in prokaryotes. d-nb.info
The pathway leading to this compound, found in organisms like the green sulfur bacterium Chlorobium tepidum, highlights a unique evolutionary trajectory. nih.govgenome.jp The presence of a dedicated hydratase (crtC) for this specific reaction suggests an adaptive advantage for producing this particular carotenoid in its specific ecological niche. The evolutionary history of carotenoid amino oxidases indicates that C30 carotenoid pathways may have diverged earlier than C40 pathways. pnas.org Furthermore, the C40 pathways themselves appear to have multiple independent origins. pnas.org The diversification of these pathways has been driven by the neofunctionalization of genes, often following gene transfer events between different prokaryotic lineages. pnas.org The study of these diverse pathways provides a window into the evolutionary processes that have shaped the vast chemical diversity of carotenoids found in nature.
Iii. Occurrence, Distribution, and Ecological Context of 1 ,2 Dihydro Gamma Carotene
Microbial Production of 1',2'-Dihydro-gamma-carotene
The synthesis of this compound is a hallmark of certain microbial biosynthetic pathways. This compound and its derivatives are formed through the action of a specific type of enzyme, carotenoid 1,2-hydratase, which adds a water molecule across the 1',2' double bond of the ψ-end group of a carotenoid precursor like γ-carotene or neurosporene. nih.govnih.gov
Detailed analysis of various bacterial species has led to the definitive identification of this compound and its derivatives.
Chlorobium tepidum : This thermophilic green sulfur bacterium is one of the most well-documented producers of this compound. Spectroscopic analysis has confirmed that this compound and 1',2'-dihydrochlorobactene (B1251461) are major carotenoids in C. tepidum, alongside their precursors γ-carotene and chlorobactene (B1254000). nih.govresearchgate.net The relative composition of these carotenoids can vary between different strains of C. tepidum and may be influenced by growth conditions such as light intensity and incubation time. nih.govnih.gov In this bacterium, carotenoids are predominantly located in the chlorosomes, which are specialized light-harvesting antenna complexes. nih.gov
Deinococcus species : The non-photosynthetic, radiation-resistant bacteria Deinococcus radiodurans and Deinococcus geothermalis possess a novel carotenoid 1,2-hydratase known as CruF. nih.govresearchgate.net This enzyme is responsible for the C-1',2' hydration of γ-carotene. nih.gov While the primary carotenoid in D. radiodurans is the more complex derivative deinoxanthin, the presence and function of the CruF hydratase point to a biosynthetic pathway involving 1',2'-dihydro intermediates. nih.govbiorxiv.org The carotenoids in Deinococcus are believed to play a crucial role in the organism's extraordinary resistance to oxidative stress and radiation by acting as potent antioxidants. nih.govbiorxiv.org
Marine Bacteria : Research into marine bacteria has identified hydroxylated derivatives of this compound. For instance, marine bacterium strain P99-3, which produces myxol (B1255019), was found to convert 1'-hydroxy-γ-carotene (1',2'-dihydro-β,ψ-caroten-1'-ol) into 1'-HO-torulene. nih.gov This indicates the presence of a metabolic pathway that utilizes 1',2'-dihydro monocyclic carotenoids. Other marine bacteria from the Flavobacteriaceae family are also known to produce monocyclic carotenoids like myxol and saproxanthin, which are derivatives of a di-hydro-γ-carotene structure. mdpi.com
Table 1: Identification of this compound and its Derivatives in Bacteria
| Bacterial Species/Group | Compound(s) Identified | Key Research Findings | References |
|---|---|---|---|
| Chlorobium tepidum | This compound, 1',2'-Dihydrochlorobactene | Identified as a major carotenoid component. Localized in chlorosomes. Composition varies with strain and growth conditions. | nih.gov, nih.gov, carotenoiddb.jp |
| Deinococcus radiodurans | Deinoxanthin, 2-deoxydeinoxanthin (derivatives) | Possesses the carotenoid 1,2-hydratase (CruF) that acts on γ-carotene. The resulting carotenoids contribute to high radioresistance. | nih.gov, nih.gov, biorxiv.org |
| Deinococcus geothermalis | (Implied) 1',2'-dihydro intermediates | Contains the gene for the carotenoid 1,2-hydratase (CruF). | nih.gov |
| Marine Bacterium P99-3 | 1'-hydroxy-γ-carotene (1',2'-dihydro-β,ψ-caroten-1'-ol) | This hydroxylated derivative is a substrate for further enzymatic conversion in myxol biosynthesis. | nih.gov |
The presence of 1',2'-dihydro carotenoids has been noted in cyanobacteria, primarily through the identification of their characteristic biosynthetic genes and complex derivatives.
Cyanobacteria : While this compound itself is not commonly reported as a final product, the genetic framework for its synthesis exists in this phylum. Genomes of cyanobacteria that produce the carotenoid glycoside myxoxanthophyll contain homologs of the cruF gene, which encodes the carotenoid 1,2-hydratase. ebi.ac.uk Myxoxanthophyll and its related compounds are structurally derived from a 1',2'-dihydro-γ-carotene backbone. ebi.ac.ukoup.com For example, myxol found in some cyanobacteria possesses a (2'S)-chirality at the hydrated end of the molecule, confirming the specific enzymatic formation of the 1',2'-dihydro structure. oup.com
Algal Species : The carotenoid profiles of most algal groups are well-characterized and are typically dominated by compounds such as lutein (B1675518), β-carotene, fucoxanthin, violaxanthin, and zeaxanthin (B1683548). nih.gov While γ-carotene is a known biosynthetic intermediate in algae, similar to its role in higher plants, the subsequent conversion to this compound is not a reported feature of major algal carotenoid pathways. nih.govnih.gov
Current research indicates that this compound is not a characteristic carotenoid of fungi or archaea.
Fungi : Fungal carotenogenesis leads to a variety of pigments, with β-carotene, γ-carotene, torulene, and neurosporaxanthin (B1200220) being common. academicjournals.orgnih.gov Fungi possess diverse enzymatic capabilities to modify these precursors, often through oxygenation, but the specific 1,2-hydration reaction to form this compound has not been identified as a significant pathway. nih.gov
Archaea : The domain Archaea, particularly extremophilic haloarchaea, synthesizes a unique range of C30, C40, and C50 carotenoids. nih.gov The primary carotenoid in many of these organisms is the C50 compound bacterioruberin (B1237277) and its precursors. frontiersin.org While common carotenes like lycopene (B16060) and β-carotene may be present in trace amounts, this compound is not reported as a component of archaeal carotenoid profiles. nih.govfrontiersin.org
Occurrence in Algal Species and Cyanobacteria
Plant Accumulation and Localization of this compound
Despite the foundational role of its precursor, γ-carotene, in plant pigment synthesis, this compound is not known to accumulate in plant tissues.
There are no significant reports in the scientific literature of the natural identification or isolation of this compound from any plant tissues or organelles. The plant carotenoid biosynthetic pathway is extensively studied and proceeds from γ-carotene to the cyclized products α-carotene and β-carotene, which are then further modified into various xanthophylls. bioone.orgfrontiersin.org This pathway does not include the enzymatic machinery for the 1',2'-hydration of γ-carotene. While transgenic plant studies have shown that intermediates like phytoene (B131915) and γ-carotene can accumulate when the pathway is manipulated, the formation of this compound was not observed. nih.gov
As there is no evidence of this compound accumulation in plants, no information exists regarding its developmental regulation in plant systems. The regulation of plant carotenogenesis is complex, involving transcriptional and post-transcriptional control of key enzymes like phytoene synthase (PSY) and lycopene cyclases, but these regulatory networks govern the flux towards β-carotene and lutein, not this compound. frontiersin.org
Identification in Specific Plant Tissues and Organelles (if reported)
Ecological Roles and Environmental Factors Influencing this compound Production
The production and accumulation of this compound are influenced by a variety of ecological and environmental factors. These factors play a crucial role in the survival and metabolic activity of the microorganisms that synthesize this carotenoid.
Carotenoids, as a class of compounds, are well-known for their role in protecting organisms from various environmental stressors. mdpi.com While specific quantitative data on the response of this compound to stress are limited, the general principles of carotenoid function in photosynthetic bacteria provide a framework for understanding its adaptive significance.
Light Stress: In photosynthetic organisms, carotenoids serve dual functions in relation to light: they act as accessory pigments for light harvesting and as crucial agents for photoprotection against the damaging effects of excess light. asm.orgresearchgate.net In the green sulfur bacterium Chlorobium tepidum, a known producer of this compound, carotenoids are integral components of the light-harvesting chlorosome complexes. nih.gov Studies on the related green sulfur bacterium Chlorobium phaeobacteroides have shown that the total carotenoid to bacteriochlorophyll (B101401) ratio increases with higher light intensities, and the composition of different carotenoids is also altered as a photoadaptive response. koreascience.kr For instance, under low-light conditions, the chlorosomes of Chloroflexus aurantiacus contain a higher proportion of carotenoids relative to bacteriochlorophyll, which enhances their light-harvesting capabilities. nih.gov It is plausible that the synthesis of this compound in C. tepidum is similarly modulated by light availability to optimize the balance between light harvesting and photoprotection.
Temperature Stress: As a thermophilic bacterium, Chlorobium tepidum thrives at elevated temperatures. Carotenoids are thought to contribute to the stability and integrity of cellular membranes under such extreme conditions. researchgate.net While the direct effect of varying temperatures on the production of this compound has not been extensively documented, research on other bacteria has shown that temperature can influence carotenoid content and composition. nih.gov
The carotenoid composition, including this compound, varies among different strains of Chlorobium tepidum, suggesting a genetic basis for adaptation to specific microenvironments. nih.govresearchgate.net
Table 1: Carotenoid Composition (% of Total Carotenoids) in Different Strains of Chlorobium tepidum
| Carotenoid | Strain TNO | Strain TLS |
| This compound | 17 | 12 |
| gamma-Carotene (B162403) | 33 | 31 |
| 1',2'-Dihydrochlorobactene | 14 | 10 |
| Chlorobactene | 36 | 47 |
Data sourced from Takaichi et al. (1997). nih.govresearchgate.net
Microbial communities are complex systems where interspecies interactions can significantly influence the metabolic activities of individual members. Co-cultivation of different microorganisms has been shown to affect carotenoid production. nih.gov For instance, the symbiotic relationship between certain microalgae and yeasts can enhance the production of lipids and carotenoids, with the gas exchange between the organisms (oxygen from algae, carbon dioxide from yeast) stimulating growth and metabolic activity. nih.gov
There is also evidence of direct interspecies electron transfer in co-cultures involving green sulfur bacteria. For example, the photoautotrophic growth of Prosthecochloris aestuarii (a green sulfur bacterium) can be supported by electron transfer from the heterotrophic bacterium Geobacter sulfurreducens. nih.gov Co-cultures of Chlorobium sp. and Rhodopseudomonas sp. have also been studied, demonstrating that the dominance of each species is dependent on substrate availability, indicating a complex metabolic interplay. researchgate.net
While these studies highlight the potential for interspecies interactions to modulate the physiology of green sulfur bacteria, direct evidence for the specific modulation of this compound production through such interactions is not yet established.
Carotenoids and their diagenetic products are valuable biomarkers in geochemistry, providing insights into past environmental conditions. The precursor to this compound, γ-carotene, is considered a biomarker for green and purple sulfur bacteria. wikipedia.orgebi.ac.uk The presence of these bacteria is indicative of an environment with a photic zone that is both anoxic and sulfidic, a condition known as photic zone euxinia.
During the process of diagenesis in sediments, carotenoids undergo a series of chemical transformations, including hydrogenation, cyclization, and aromatization. uu.nl The hydrogenation of the double bond at the 1',2' position of γ-carotene would lead to the formation of this compound. Further saturation of the polyene chain of γ-carotene and its derivatives leads to the formation of γ-carotane, a fully saturated hydrocarbon. The discovery of γ-carotane and other carotenoid-derived hydrocarbons in ancient sedimentary rocks and petroleum provides a long-term record of the organisms that produced the original carotenoids. researchgate.net
The presence of diagenetic products of γ-carotene in the geological record is a strong indicator of past euxinic environments. wikipedia.org For example, γ-carotene has been tentatively identified in marine sediments from the 1.64 billion-year-old Barney Creek Formation in Northern Australia, suggesting the existence of an anoxic and sulfidic water column at that time. wikipedia.orgebi.ac.uk Therefore, this compound and its subsequent diagenetic products serve as important molecular fossils, helping to reconstruct past biogeochemical cycles and paleoenvironments, particularly the extent and duration of photic zone euxinia.
Iv. Advanced Analytical Methodologies for 1 ,2 Dihydro Gamma Carotene Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and measuring 1',2'-dihydro-gamma-carotene. The selection of a specific chromatographic method is contingent on the sample's nature and the research objectives.
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used and powerful technique for the analysis of carotenoids, including this compound. nih.govtandfonline.comresearchgate.net This method offers high precision and the capability to effectively separate individual carotenoids from complex mixtures. mdpi.comresearchgate.net
The complete carotenoid composition of the thermophilic green sulfur bacterium Chlorobium tepidum was determined using spectroscopic methods, where this compound was identified as a major carotenoid. nih.gov Reversed-phase HPLC, particularly with C18 and C30 columns, is popular for its excellent resolution of carotenoid isomers. nih.govmdpi.com The C30 column, in particular, is effective for separating carotenes and their geometrical isomers. nih.govresearchgate.net The UV-Vis absorption spectra provided by the DAD are crucial for identifying carotenoids based on their characteristic chromophore systems. nih.govresearchgate.net For instance, different carotenes like α-carotene, β-carotene, γ-carotene, and lycopene (B16060), which share the same molecular formula, can be distinguished by their unique DAD spectra. nih.gov
The following table summarizes typical HPLC conditions used for carotenoid analysis:
| Parameter | Typical Conditions |
| Column | C18 or C30 reversed-phase |
| Mobile Phase | Gradient of methanol, methyl-tert-butyl ether, and water |
| Detection | Diode Array Detector (DAD) |
| Wavelengths | 280 nm and 450 nm for carotenoid profiling |
This table provides a generalized overview of common HPLC parameters for carotenoid analysis.
A study on cherry tomatoes utilized HPLC-DAD to identify and quantify various carotenoids, demonstrating the method's utility in analyzing complex plant extracts. csic.esresearchgate.net While this study did not specifically report on this compound, the methodology is directly applicable.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool for the definitive identification and quantification of carotenoids like this compound, especially in complex biological samples where concentrations may be low. researchgate.net This technique couples the separation power of liquid chromatography with the high sensitivity and specificity of mass spectrometry, providing not only molecular weight information but also structural details through fragmentation patterns. nih.govcreative-proteomics.com
The development of analytical instruments such as HPLC, MS, and Nuclear Magnetic Resonance (NMR) has enabled the successful determination of new carotenoid structures. nih.gov LC-MS/MS, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), allows for the characterization of carotenoids by their retention time, mass spectral data, and MS/MS fragmentation patterns. nih.govresearchgate.net For example, in the analysis of carotenoids from the bacterium Deinococcus radiodurans, LC/MS/MS was a key analytical technique. biorxiv.org
A study on wild and cultivated cherry tomatoes employed HPLC-DAD-APCI-MS to assess their carotenoid content, showcasing the power of this combined approach. researchgate.net Another study highlighted the use of LC-MS for quantifying β-carotene and its metabolites in human plasma, a methodology that can be adapted for this compound. nih.gov
The following table presents key ions observed in the mass spectrometry of carotenes:
| Ionization Mode | Precursor Ion | Characteristic Fragment Ions | Structural Information |
| APCI/ESI | [M+H]⁺ | [M+H-92]⁺, [M+H-106]⁺ | Loss of toluene (B28343) and xylene from the polyene chain |
| ESI | M⁺ | Cleavage at C-7/C-8 | Indicates β-end group |
| ESI | M⁺ | Cleavage at C-3/C-4 and C-7/C-8 | Indicates ψ-end group |
This table summarizes common fragmentation patterns used for the structural elucidation of carotenes by LC-MS/MS. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is not typically the primary method for analyzing intact carotenoids due to their low volatility and thermal instability. mdpi.comresearchgate.net However, it is a valuable technique for the analysis of volatile carotenoid degradation products and for biomarker studies involving derivatized carotenoids. mdpi.comcreative-proteomics.com
Carotenoids can be converted into more volatile derivatives, such as silyl (B83357) ethers or esters, before GC-MS analysis. creative-proteomics.com This approach allows for the separation and quantification of individual carotenoids based on their retention times and mass spectra. creative-proteomics.com GC-MS has been particularly useful in identifying volatile compounds derived from the degradation of carotenoids like β-carotene. nih.govresearchgate.net For instance, a validated GC-MS method was developed for the simultaneous determination of volatile cleavage products of β-carotene in cell culture media. nih.gov
In paleoredox studies, GC-MS and tandem MS techniques have been applied to analyze sedimentary C40 carotenoids, including their diagenetic products like γ-carotane, providing insights into ancient marine environments. wiley.com While direct analysis of this compound by GC-MS is challenging, the analysis of its specific degradation products or derivatives can serve as an indirect measure of its presence and abundance.
The following table outlines the general steps for GC-MS analysis of carotenoid derivatives:
| Step | Description |
| Derivatization | Conversion of carotenoids to volatile derivatives (e.g., silylation). |
| Injection | Introduction of the derivatized sample into the GC system. |
| Separation | Separation of derivatives based on boiling point and column affinity. |
| Ionization | Fragmentation of the separated compounds by electron impact (EI). |
| Detection | Mass analysis of the resulting fragments for identification and quantification. |
This table provides a general workflow for the GC-MS analysis of carotenoids.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Elucidation and Quantification
Advanced Spectroscopic Characterization for Biosynthetic and Structural Studies
Spectroscopic techniques are paramount for in-depth structural analysis and for probing the biosynthesis of this compound. These methods provide detailed information about the molecule's stereochemistry, conformation, and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of carotenoids, including the determination of their stereochemistry and the position of labels in biosynthetic studies. nih.govresearchgate.net While MS provides molecular weight and fragmentation data, NMR is essential for confirming the precise arrangement of atoms within the molecule.
In the study of carotenoid biosynthesis, NMR is used to analyze the incorporation of stable isotopes (e.g., ¹³C) from labeled precursors into the final carotenoid product. oup.com This "retrobiosynthetic" analysis allows for the detailed mapping of metabolic pathways and the elucidation of reaction mechanisms. oup.com For example, NMR was used to identify nineteen carotenoids in calendula petals, some of which were unique to specific cultivars. naro.go.jp Similarly, the carotenoid composition of chrysanthemum petals was analyzed by HPLC and the xanthophylls were identified by NMR. naro.go.jp The structure of the carotenoid spheroidene (B75920) in photosynthetic reaction centers was studied using solid-state MAS ¹³C NMR on reconstituted, specifically ¹³C-labeled samples. universiteitleiden.nl
The following table highlights the utility of different NMR techniques in carotenoid research:
| NMR Technique | Information Obtained |
| ¹H NMR | Provides information on the number and environment of protons, aiding in the identification of the carbon skeleton and functional groups. researchgate.net |
| ¹³C NMR | Reveals the carbon framework of the molecule, including the position of double bonds and substituents. universiteitleiden.nl |
| 2D NMR (COSY, HSQC, HMBC) | Establishes connectivity between protons and carbons, allowing for the complete assignment of the molecular structure. |
This table summarizes the application of various NMR methods for the structural analysis of carotenoids.
Raman spectroscopy is a non-destructive vibrational spectroscopy technique that is highly sensitive to the conjugated double bond system of carotenoids, making it an excellent tool for their in situ detection and characterization within biological matrices. mdpi.comnih.gov The strong Raman signal of carotenoids arises from resonance enhancement when the excitation laser wavelength is close to the electronic absorption maximum of the molecule. spectroscopyonline.com
The Raman spectrum of a carotenoid is characterized by several strong bands, most notably the C=C stretching vibration (ν₁) around 1520 cm⁻¹ and the C-C stretching vibration (ν₂) around 1150 cm⁻¹. nih.govnih.gov The exact position of these bands is sensitive to the length of the conjugated polyene chain and the nature of the end groups, allowing for the differentiation of various carotenoids. spectroscopyonline.comnih.gov
Raman spectroscopy has been successfully used for the in situ detection of carotenoids in a variety of biological systems, including plant cells, microorganisms, and human tissues. researchgate.netmdpi.comresearchgate.net For instance, it has been used to identify carotenoid crystals directly within a single plant cell. researchgate.net While specific Raman studies on this compound are not widely reported, the technique's proven ability to characterize other carotenes suggests its high potential for future research on this compound.
The following table lists the characteristic Raman bands for carotenoids:
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1520 | C=C stretching (ν₁) |
| ~1150 | C-C stretching (ν₂) |
| ~1005 | C-CH₃ in-plane rocking |
This table presents the primary Raman spectral features used to identify carotenoids. mdpi.comfrontiersin.org
Raman Spectroscopy for In Situ Detection and Characterization
Sample Preparation and Extraction Protocols for Academic Research
The accurate analysis of this compound begins with its effective extraction and purification from the biological matrix. The inherent lipophilicity and susceptibility of carotenoids to oxidation and isomerization necessitate carefully optimized protocols.
The choice of an extraction method for this compound is dictated by the nature of the biological source (e.g., bacteria, plants, plasma) and the polarity of the target carotenoid. tandfonline.comresearchgate.net Since carotenes are non-polar hydrocarbons, non-polar solvents are generally favored for their extraction. tandfonline.comresearchgate.net However, a single, universally accepted method does not exist, and optimization is key to achieving high recovery. tandfonline.com
A primary step in extracting carotenoids from cellular sources like bacteria or plants is cell wall disruption to release the intracellular contents. nih.gov This can be achieved through physical methods like grinding with a mortar and pestle, sonication, or homogenization, or through enzymatic lysis. researchgate.netcsic.es Following cell disruption, solvent extraction is performed. Traditional methods involve maceration or Soxhlet extraction with organic solvents such as hexane (B92381), acetone, ethanol (B145695), or mixtures thereof. nih.gov
Modern techniques offer improved efficiency and are often more environmentally friendly. researchgate.net These include Ultrasound-Assisted Extraction (UAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE). researchgate.net SFE, often using supercritical CO2, is highly selective and avoids the use of toxic organic solvents. csic.esnih.gov The efficiency of SFE can be enhanced by adding a co-solvent like ethanol. csic.es The selection of the solvent system is critical; for instance, hexane is effective for non-polar carotenes, while more polar xanthophylls require solvents like ethanol or acetone. tandfonline.com For complex matrices like human plasma, a liquid-liquid extraction with a solvent mixture such as ethanol/tert-butylmethylether/THF has been used effectively. nih.gov
Table 1: Comparison of Extraction Methods for Carotenoids This table is interactive. Click on the headers to sort.
| Method | Principle | Typical Solvents | Advantages | Disadvantages | Biological Matrix Examples | References |
|---|---|---|---|---|---|---|
| Solvent Extraction | Dissolving carotenoids in organic solvents via maceration, grinding, or Soxhlet. | Hexane, Acetone, Ethanol, Methanol, Dichloromethane (B109758) | Simple, well-established. nih.gov | Can be time-consuming, large solvent volumes, potential for analyte degradation with heat (Soxhlet). | Plants, Bacteria, Fungi. tandfonline.comnih.gov | nih.gov, tandfonline.com |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance solvent penetration. | Ethanol, Acetone, Hexane | Faster, reduced solvent consumption, improved yield. researchgate.netnih.gov | Localized heating can degrade sensitive compounds if not controlled. | Plant tissues (e.g., carrots), Microalgae. researchgate.netnih.gov | nih.gov, researchgate.net |
| Pressurized Liquid Extraction (PLE) | Uses solvents at elevated temperatures and pressures to increase extraction efficiency. | Ethyl acetate, Ethanol | Fast, efficient, low solvent use, automated. researchgate.net | High initial equipment cost. | Bacteria (e.g., Staphylococcus aureus), various food matrices. researchgate.netcsic.es | csic.es, researchgate.net |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (typically CO2) as the extraction solvent. | Supercritical CO2, often with a co-solvent like Ethanol. | "Green" technique, highly selective, solvent-free extract. researchgate.netcsic.esnih.gov | High equipment cost, may not be efficient for very polar compounds without co-solvents. | Cyanobacteria, Microalgae, various plant materials. csic.esnih.gov | csic.es, nih.gov |
| HCl-Assisted Extraction | Uses acid to assist in cell disruption prior to solvent extraction. | Acetone/Methanol mixture after HCl treatment. | Found to be highly effective for robust cells like Rhodobacter sphaeroides. researchgate.net | Harsh conditions may degrade certain carotenoids. | Bacteria (Rhodobacter sphaeroides). researchgate.net | researchgate.net |
Following crude extraction, a purification step is essential to isolate this compound from other lipids, pigments, and cellular components. nih.gov Chromatography is the cornerstone of carotenoid purification.
Column chromatography is a common initial purification step. Adsorbents like silica (B1680970) gel, alumina (B75360), or magnesia are used with a non-polar mobile phase. ijnc.ir For γ-carotene, chromatography on alumina or magnesia columns, eluting with solvents like petroleum ether, has been reported. The purity can be assessed using Thin-Layer Chromatography (TLC), with systems such as Ca(OH)2/Kieselgel plates.
For high-purity isolation required for structural elucidation and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.gov Both normal-phase and reversed-phase HPLC can be employed. Reversed-phase columns, such as C18 or C30, are widely used for separating carotenoids based on their hydrophobicity. nih.govnih.gov A study separating 18 different carotenoids from human plasma utilized a C18 reversed-phase column. nih.gov More polar carotenoids that are difficult to resolve on a C18 column can be separated on silica-based nitrile-bonded columns. nih.gov The selection of the mobile phase is critical; typical systems for reversed-phase HPLC include mixtures of acetonitrile, methanol, water, and sometimes a chlorinated solvent like chloroform (B151607) or dichloromethane to ensure solubility and achieve separation. nih.gov
Table 2: Chromatographic Methods for Carotenoid Purification This table is interactive. Click on the headers to sort.
| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Application | References |
|---|---|---|---|---|---|
| Column Chromatography | Alumina, Magnesia, Silica Gel | Hexane, Petroleum Ether, Acetone gradients | Adsorption chromatography based on polarity. | Bulk separation, initial cleanup of crude extracts. | , ijnc.ir |
| Thin-Layer Chromatography (TLC) | Silica Gel, Ca(OH)2/Kieselgel | Petroleum Ether, Hexane/Acetone mixtures | Adsorption chromatography for analytical assessment of purity and fraction monitoring. | Purity verification of γ-carotene. | |
| Reversed-Phase HPLC | C18, C30 | Acetonitrile, Methanol, Water, THF, Chloroform mixtures | Partitioning based on hydrophobicity. Non-polar compounds are retained longer. | High-resolution separation of carotenes and xanthophylls from complex mixtures. | nih.gov, nih.gov |
| Normal-Phase HPLC | Silica, Nitrile-bonded silica | Hexane, Isopropanol, Ethyl Acetate | Adsorption based on polarity. Polar compounds are retained longer. | Separation of polar carotenoids and isomers. Separation of lutein (B1675518) and zeaxanthin (B1683548) isomers. | nih.gov |
Optimized Extraction Methods from Diverse Biological Matrices
Isotope Labeling Techniques for Pathway Elucidation and Metabolic Flux Analysis
Understanding how this compound is synthesized in living organisms requires tracing its metabolic origins. Isotope labeling techniques are indispensable tools for this purpose, allowing researchers to follow atoms from simple precursors into the final complex carotenoid structure. acs.orgmdpi.com
Stable isotope tracing is a powerful method to delineate metabolic pathways and quantify the flow of metabolites, a field known as metabolic flux analysis (MFA). nih.govnih.govmetwarebio.com This approach involves feeding an organism a substrate enriched with a stable (non-radioactive) isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H). mdpi.com The labeled atoms are incorporated into downstream metabolites, and their distribution can be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). creative-proteomics.com
In the context of this compound biosynthesis, which follows the general terpenoid pathway, organisms can be cultured in the presence of ¹³C-labeled glucose or other central carbon metabolites. creative-proteomics.comnih.gov The pattern of ¹³C incorporation into the isolated carotenoid provides a detailed map of its biosynthetic precursors. For example, studies using [1-¹³C]- and [2,3,4,5-¹³C₄]-deoxy-D-xylulose-5-phosphate (DXP) were crucial in confirming the operation of the non-mevalonate (MEP) pathway for isoprenoid synthesis in plants and bacteria. nih.gov Similarly, feeding experiments with ¹³C-labeled glucose or pyruvate (B1213749) can reveal the relative contributions of different pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway) to the synthesis of the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov
Deuterium (²H) labeling, often by growing organisms in heavy water (²H₂O), is another valuable strategy. nih.gov It can be used to study the bioefficacy of provitamin A carotenoids and provides complementary information on reaction mechanisms, particularly those involving redox steps with NADH or NADPH cofactors. mdpi.comnih.gov
This level of detail is critical for distinguishing between proposed enzymatic mechanisms. For example, the cyclization of lycopene to form the γ- and ε-rings of different carotenoids involves specific protonation and deprotonation steps with defined stereochemistry. By using specifically labeled precursors (e.g., glucose labeled at a single position like [1-¹³C]glucose) and analyzing the resulting positional ¹³C enrichment in the carotenoid product by ¹³C-NMR, the precise folding of the acyclic precursor and the mechanism of the cyclase enzyme can be inferred. nih.gov
Furthermore, advanced NMR techniques coupled with sophisticated labeling strategies, such as Stereo-Array Isotope Labeling (SAIL), can help resolve spectral overlap and enhance signal sensitivity, making it possible to study the structure and dynamics of the enzymes involved in the carotenoid biosynthetic pathway. nih.govfrontiersin.org This combined approach allows researchers to move beyond simply identifying the pathway to understanding the intricate chemical transformations that occur at each enzymatic step leading to this compound.
V. Genetic and Metabolic Engineering of 1 ,2 Dihydro Gamma Carotene Production
Strategies for Enhanced Biosynthesis in Heterologous Hosts
The foundation of successful metabolic engineering lies in selecting an appropriate host organism and tailoring the genetic constructs for optimal expression.
The choice of a heterologous host is critical for producing carotenoids. Organisms are selected based on their genetic tractability, growth characteristics, and intrinsic metabolic pathways that can supply the necessary precursors. The most commonly employed hosts are the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae. jmb.or.krnih.gov
Escherichia coli : As a prokaryotic host, E. coli is widely used for metabolic engineering due to its rapid growth, well-understood genetics, and the availability of extensive genetic tools. jmb.or.kr It naturally produces the carotenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP) through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which can be harnessed for carotenoid synthesis. jmb.or.krjmb.or.kr Various carotenoids, including precursors to 1',2'-dihydro-gamma-carotene, have been successfully synthesized in engineered E. coli. nih.govnih.gov
Saccharomyces cerevisiae (Yeast): This eukaryotic host is also a popular choice for metabolic engineering. researchgate.netresearchgate.net Yeast utilizes the mevalonate (B85504) (MVA) pathway for IPP and DMAPP synthesis. researchgate.net Its Generally Recognized as Safe (GRAS) status makes it particularly attractive for producing compounds intended for the food, feed, and cosmetic industries. nih.gov Successful engineering of yeast for the production of β-carotene and other carotenoids demonstrates its potential as a robust platform. nih.govresearchgate.net
Other Hosts : In addition to E. coli and yeast, other microorganisms like the yeast Yarrowia lipolytica and various bacteria have been engineered for carotenoid production. nih.govresearchgate.net Plants are also targets for metabolic engineering, where overexpression of key genes can increase carotenoid content in tissues like fruits and seeds. frontiersin.orgnih.gov
Table 1: Comparison of Common Heterologous Hosts for Carotenoid Production
| Feature | Escherichia coli | Saccharomyces cerevisiae (Yeast) |
|---|---|---|
| Organism Type | Prokaryote | Eukaryote |
| Growth Rate | Very Fast | Fast |
| Genetic Tools | Extensive and well-established | Well-developed |
| Precursor Pathway | MEP Pathway jmb.or.kr | MVA Pathway researchgate.net |
| Subcellular Compartments | No | Yes (e.g., mitochondria, vacuoles) |
| Post-Translational Modifications | Limited | Eukaryotic-like |
| Cultivation | Well-established, high-density fermentation possible | Well-established, robust for industrial scale |
| Primary Advantage | Rapid prototyping and high-level gene expression | GRAS status, suitable for complex pathways |
To achieve high yields, the expression of heterologous biosynthetic genes must be finely tuned.
Codon Optimization : Genes sourced from one organism (e.g., Chlorobium tepidum, the natural source of this compound) often have a different codon usage pattern than the expression host (e.g., E. coli). idtdna.comnih.gov This mismatch can lead to inefficient translation and low protein levels. Codon optimization involves modifying the DNA sequence of the foreign gene to match the codon bias of the host organism without altering the final amino acid sequence of the enzyme. idtdna.com This strategy enhances translational efficiency, leading to higher levels of functional enzymes and, consequently, increased product titers.
Gene Circuit Design : The relative expression levels of different enzymes in a biosynthetic pathway are crucial for maximizing metabolic flux towards the target compound while avoiding the accumulation of toxic intermediates. Gene circuit design involves arranging the biosynthetic genes into synthetic operons under the control of promoters of varying strengths. nih.gov For instance, in the production of zeaxanthin (B1683548) in E. coli, researchers found that arranging the genes in the same order as the metabolic pathway (crtE-crtB-crtI-crtY-crtZ) resulted in the highest yield. nih.govnih.gov This approach allows for balanced expression of the pathway enzymes, which can be critical for optimizing the production of complex molecules like this compound. nih.gov
Selection of Suitable Microbial and Plant Expression Systems (e.g., E. coli, yeast)
Pathway Reconstruction and Optimization for this compound
The core of the engineering effort is the construction of a functional biosynthetic pathway in the chosen host and its subsequent optimization to maximize product formation.
Since non-carotenogenic hosts like E. coli and yeast lack the enzymes for carotenoid synthesis, the entire pathway must be introduced. nih.govnih.gov The biosynthesis of this compound proceeds via the precursor γ-carotene.
The key steps and enzymes required are:
Geranylgeranyl diphosphate (GGPP) Synthesis : The enzyme GGPP synthase (crtE) catalyzes the formation of the C40 precursor GGPP from IPP and DMAPP. nih.gov
Phytoene (B131915) Synthesis : Phytoene synthase (crtB) catalyzes the first committed step in carotenogenesis: the condensation of two GGPP molecules to form phytoene. frontiersin.orgbioone.org
Desaturation to Lycopene (B16060) : Phytoene desaturase (crtI) introduces four double bonds into phytoene to produce the red-colored lycopene. nih.govwikipedia.org
Cyclization to γ-Carotene : Lycopene ε-cyclase (crtY) catalyzes the cyclization of one end of the lycopene molecule to form a β-ring, yielding γ-carotene. bioone.orglipidbank.jp
Hydrogenation to this compound : The final step involves the saturation of the 1',2' double bond of the ψ-end group of γ-carotene. This reaction is catalyzed by a specific carotenoid 1',2'-hydratase or a related reductase, such as those found in Chlorobium tepidum. nih.govgenome.jp
These genes, often sourced from bacteria like Pantoea ananatis (formerly Erwinia uredovora) or the source organism Chlorobium tepidum, are typically assembled onto plasmids for expression in the heterologous host. nih.govgenome.jp
Table 2: Key Enzymes for Reconstructing the this compound Pathway
| Enzyme | Gene (Example) | Reaction Catalyzed |
|---|---|---|
| GGPP Synthase | crtE | Farnesyl diphosphate → Geranylgeranyl diphosphate (GGPP) |
| Phytoene Synthase | crtB | 2x GGPP → Phytoene |
| Phytoene Desaturase | crtI | Phytoene → Lycopene |
| Lycopene Cyclase | crtY | Lycopene → γ-Carotene |
Upstream MEP/MVA Pathway Enzymes : To ensure a sufficient supply of the universal C5 precursors IPP and DMAPP, enzymes from the host's native MEP pathway (in E. coli) or MVA pathway (in yeast) are often overexpressed. jmb.or.krd-nb.info In E. coli, overexpressing 1-deoxy-D-xylulose-5-phosphate synthase (dxs) and isopentenyl diphosphate isomerase (idi) can increase the precursor pool, thereby enhancing the production of the final carotenoid product. jmb.or.krbioone.org
Introduction of Complete or Partial Biosynthetic Pathways
Targeted Gene Editing and Gene Silencing Approaches
Modern genome engineering tools offer precise methods for optimizing host metabolism, primarily by eliminating competing pathways that divert precursors away from the desired product.
Targeted Gene Editing (CRISPR/Cas9) : The CRISPR/Cas9 system allows for the precise knockout of specific genes in the host's genome. nih.gov This can be used to disrupt pathways that compete for the precursor GGPP, such as those leading to the synthesis of quinones or other isoprenoids. By eliminating these metabolic sinks, more GGPP is available to be channeled into the engineered this compound pathway, potentially increasing yields. CRISPR has been successfully used to enhance lycopene accumulation in tomato by editing multiple cyclase genes. nih.gov
Gene Silencing (RNAi) : RNA interference (RNAi) is a mechanism that can be used to reduce the expression of specific genes post-transcriptionally. nih.govalga.cz By designing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that target the mRNA of an enzyme in a competing pathway, its expression can be significantly knocked down. alga.cz This approach provides a way to fine-tune metabolic fluxes without permanently deleting a gene, offering a "dimmer switch" to balance cellular metabolism and redirect precursors towards this compound synthesis. Phytoene desaturase (PDS) has been a common target in gene silencing studies due to its visible bleaching phenotype, demonstrating the effectiveness of this technique in modulating the carotenoid pathway. nih.gov
CRISPR-Cas9 Applications for Modifying this compound Pathways
Metabolic Flux Analysis and Systems Biology Approaches for this compound Overproduction
To achieve significant yields of this compound, a holistic understanding of the cellular metabolic network is essential. Metabolic flux analysis and systems biology provide the frameworks to analyze and engineer the entire cellular machinery for optimized production.
Computational models of metabolic networks are invaluable tools for understanding the complex interplay of biochemical reactions within a cell. Genome-scale metabolic models (GEMs) can be constructed for carotenoid-producing organisms to simulate metabolic fluxes and predict the effects of genetic modifications.
These models integrate genomic and biochemical data to create a mathematical representation of the entire metabolic network science.gov. By applying techniques like Flux Balance Analysis (FBA), researchers can predict the flow of metabolites through the network under different conditions and identify key reactions that control the production of a target compound like this compound science.gov.
For example, a computational model of Chlorobium tepidum's metabolism could be used to simulate the production of this compound and identify which reactions, when upregulated or downregulated, would lead to the highest yield. These models can simulate the effects of overexpressing genes like crtC or knocking out competing pathways, guiding the design of more effective metabolic engineering strategies. The development of such models relies on the availability of genomic data and experimentally validated biochemical information uni-tuebingen.de.
In the context of this compound production, potential bottlenecks could include:
Insufficient precursor supply: The availability of the primary carotenoid precursor, geranylgeranyl pyrophosphate (GGPP), may be a limiting factor.
Low activity of key enzymes: The catalytic efficiency of enzymes such as phytoene synthase (crtB) or the carotenoid 1',2'-hydratase (crtC) could be insufficient to handle increased metabolic flux.
Flux diversion to competing pathways: Significant portions of metabolic intermediates may be channeled into the synthesis of other essential compounds or unwanted byproducts.
Metabolic flux analysis in Chlorobaculum tepidum has already been used to understand its unique carbon metabolism, providing a foundation for more targeted analyses of the carotenoid pathway science.gov. By identifying and alleviating these bottlenecks through targeted genetic modifications, such as the overexpression of rate-limiting enzymes or the removal of feedback inhibition mechanisms, the production of this compound can be systematically improved. The ultimate goal is to create a streamlined metabolic pathway that efficiently converts central carbon sources into the target carotenoid.
Vi. Biological and Ecological Significance of 1 ,2 Dihydro Gamma Carotene Excluding Direct Human Applications
Roles in Cellular Physiology of Producer Organisms
The integration of 1',2'-dihydro-γ-carotene into the cellular machinery provides significant advantages for survival, especially for organisms in environments with high light exposure or other sources of oxidative stress.
In photosynthetic organisms, carotenoids are indispensable for protecting the photosynthetic apparatus from photodamage. csic.eswikipedia.org The compound 1',2'-dihydro-γ-carotene, as part of the carotenoid profile in bacteria like the green sulfur bacterium Chlorobium tepidum, contributes to these protective measures. Photosynthetic organisms must manage the immense energy absorbed by chlorophylls (B1240455) to prevent the formation of harmful reactive oxygen species (ROS). wikipedia.org
Carotenoids perform this function through two primary mechanisms:
Quenching of Triplet Chlorophyll (B73375): Under high light conditions, excited singlet-state chlorophyll can convert to a long-lived, highly reactive triplet state (³Chl). This ³Chl can react with molecular oxygen (O₂) to produce highly damaging singlet oxygen (¹O₂). Carotenoids, including 1',2'-dihydro-γ-carotene's structural class, can quench ³Chl* directly via triplet-triplet energy transfer, returning the chlorophyll to its ground state and dissipating the excess energy as heat. wikipedia.org
Scavenging of Reactive Oxygen Species (ROS): Should singlet oxygen be formed, the conjugated double bond system of carotenoids allows them to efficiently quench ¹O₂ and other ROS, protecting cellular components like lipids, proteins, and nucleic acids from oxidative destruction. nih.gov
Research on C. tepidum mutants has demonstrated the importance of colored carotenoids for optimal growth. Mutants engineered to lack colored carotenoids, the class to which 1',2'-dihydro-γ-carotene belongs, showed significant growth defects at all light intensities tested, highlighting a key role in photoprotection and potentially in the structural assembly of the photosynthetic apparatus. nih.govnih.gov Although carotenoids are not strictly essential for the viability of C. tepidum, they are critical for robust photosynthetic growth. nih.govnih.gov
Beyond photoprotection, 1',2'-dihydro-γ-carotene contributes to general redox homeostasis. Microorganisms, both photosynthetic and non-photosynthetic, are constantly exposed to endogenous and exogenous sources of oxidative stress that produce ROS. Carotenoids serve as membrane-soluble antioxidants, protecting the cell from damage. nih.govmdpi.com The lipophilic nature of these pigments allows them to reside within the cell membrane, a primary site of oxidative damage. nih.gov
In photosynthetic bacteria, carotenoids are a primary defense against photooxidative stress. csic.esmdpi.com In non-photosynthetic bacteria, they protect against damage from UV radiation and other environmental stressors. mdpi.com The antioxidant capacity of carotenoids is largely attributed to their system of conjugated double bonds, which enables them to delocalize electron density and effectively neutralize free radicals. nih.gov Organisms producing 1',2'-dihydro-γ-carotene, such as the thermophilic bacterium C. tepidum, benefit from this protection, allowing them to thrive in their specific environmental niches. nih.gov
Carotenoids are integral components of microbial cell membranes, where they modulate the physical properties of the lipid bilayer. Their rigid, linear structure allows them to intercalate between the fatty acyl chains of membrane phospholipids. This integration has several consequences for membrane stability:
Fluidity Regulation: Carotenoids can decrease membrane fluidity, making the membrane more rigid and ordered. This is particularly important for microorganisms living in extreme temperatures, as it helps maintain membrane integrity. mdpi.com The presence of 1',2'-dihydro-γ-carotene in the thermophile C. tepidum suggests it contributes to this adaptive function. nih.gov
Permeability Reduction: By increasing the packing density of the lipid bilayer, carotenoids can reduce the permeability of the membrane to water and small solutes, helping to maintain the cell's internal environment.
Mechanical Strength: The presence of these rigid molecules enhances the mechanical stability of the membrane, protecting it from physical stress.
This role in membrane stabilization is a crucial adaptive strategy, allowing microorganisms to withstand harsh environmental conditions, including temperature fluctuations and osmotic stress. mdpi.com
Redox Homeostasis and Oxidative Stress Response in Microorganisms
Position within Carotenoid Metabolic Networks and Pathway Intermediacy
1',2'-dihydro-γ-carotene is a key intermediate in the biosynthetic pathways of several complex carotenoids, particularly the aromatic carotenoids found in green sulfur bacteria.
The carotenoid biosynthetic pathway in the green sulfur bacterium Chlorobium tepidum has been extensively studied through genetic and biochemical analysis, revealing the precise position of 1',2'-dihydro-γ-carotene. nih.govasm.org In this organism, the linear carotenoid lycopene (B16060) is first cyclized to form γ-carotene. nih.govresearchgate.net
The subsequent steps involving 1',2'-dihydro-γ-carotene are:
Hydration of γ-carotene: The enzyme carotenoid 1',2'-hydratase, encoded by the crtC gene, adds a water molecule across the 1',2' double bond of the ψ-end of γ-carotene to form 1',2'-dihydro-γ-carotene. nih.govnih.gov
Formation of Downstream Carotenes: 1',2'-dihydro-γ-carotene then serves as a substrate for further modification. It is a direct precursor to 1',2'-dihydrochlorobactene (B1251461). nih.gov This reaction involves the desaturation of the β-ring to form an aromatic φ-ring, a characteristic feature of chlorobactene (B1254000) and its derivatives.
The pathway demonstrates that 1',2'-dihydro-γ-carotene is not an end-product but a pivotal intermediate, enabling the synthesis of more complex, specialized carotenoids. nih.govresearchgate.net
| Precursor | Enzyme (Gene) | Intermediate | Subsequent Product | Reference |
|---|---|---|---|---|
| γ-Carotene | Carotenoid 1',2'-hydratase (CrtC) | 1',2'-Dihydro-γ-carotene | 1',2'-Dihydrochlorobactene | nih.govnih.govnih.gov |
The regulation of carotenoid biosynthesis is a complex process that ensures a balanced production of these vital compounds according to the organism's needs. In bacteria, genes for carotenoid biosynthesis are often clustered together in operons, allowing for coordinated regulation. scispace.com
While the role of key enzymes is well-established, the specific regulatory function of downstream intermediates like 1',2'-dihydro-γ-carotene is not well-documented. There is currently no direct evidence to suggest that it acts as a feedback inhibitor or a specific signaling molecule to regulate the activity of earlier enzymes in the pathway. Homeostasis is likely maintained through the transcriptional regulation of the entire gene cluster and the substrate specificity and efficiency of the various enzymes in the pathway, which collectively control the flow of intermediates. scispace.comfrontiersin.org
Precursor Role for Downstream Carotenoid Synthesis (e.g., Xanthophylls, other carotenes)
Ecological Interactions and Environmental Contexts
This compound, as a specific type of carotenoid, plays a significant role in the pigmentation of various bacteria. nih.govcarotenoiddb.jp Carotenoids, in general, are responsible for the yellow, orange, and red colors observed in many microorganisms. wikipedia.orgmdpi.com This pigmentation is not merely incidental; it is a crucial factor in microbial community dynamics. The presence and profile of specific pigments, including this compound, can be used for chemotaxonomic classification, helping to identify and differentiate microbial strains within a community. nih.gov
In photosynthetic bacteria, carotenoids are integral to the light-harvesting apparatus, absorbing light energy and transferring it to bacteriochlorophyll (B101401). csic.es This function is vital for the organism's energy production and, consequently, its ability to compete and thrive within its ecological niche. Furthermore, the distinct colors produced by carotenoids can influence the light environment for the entire microbial community, affecting the distribution and success of other photosynthetic and non-photosynthetic organisms.
| Organism Type | Carotenoid Role | Ecological Significance | Reference |
|---|---|---|---|
| Photosynthetic Bacteria (e.g., Green Sulfur Bacteria) | Accessory light-harvesting; Photoprotection | Enhances energy capture and protects from photodamage, influencing competitive advantage. | csic.es |
| Various Bacteria | Cellular Pigmentation | Contributes to biofilm coloration; serves as a chemotaxonomic marker to differentiate species. | nih.govweebly.com |
| Green and Purple Sulfur Bacteria | Biomarker (γ-carotene) | Indicates the presence of specific microbial groups and anoxic environmental conditions. | wikipedia.org |
While direct evidence for this compound as a signaling molecule is limited, the broader class of carotenoids is known to be a source of chemical signals. Carotenoids can be enzymatically cleaved to produce a variety of smaller, often volatile, molecules known as apocarotenoids. csic.esnih.gov These degradation products can act as signaling molecules, mediating interactions between different species.
For example, products of carotenoid degradation, such as ionones and damascones, are recognized as important fragrance and aroma chemicals. weebly.comresearchgate.net In microbial ecosystems, such compounds could potentially function as chemoattractants or chemorepellents, influencing the spatial organization of microbial communities. They may signal the presence of a food source, a competitor, or a symbiotic partner. The enzymatic cleavage of β-carotene, for instance, produces β-ionone, a C13-apocarotenoid. nih.gov It is plausible that similar cleavage of this compound could yield unique apocarotenoids that serve as specific signals in the complex chemical language of microbial ecosystems.
This form of chemical communication is crucial for processes like biofilm formation, quorum sensing, and symbiotic relationships. The specific profile of carotenoids produced by an organism, including this compound, determines the potential array of signaling apocarotenoids it can generate, thereby defining its interactive capabilities within its environment.
The production of carotenoids, including this compound, is a key adaptive strategy for microorganisms living in extreme environments (extremophiles). tandfonline.comnih.gov These pigments are commonly found in thermophilic (heat-loving) bacteria, where they play a critical role in maintaining cellular integrity at high temperatures. researchgate.netresearchgate.net
One of the primary functions of carotenoids in extremophiles is the stabilization of cell membranes. mdpi.comresearchgate.net By intercalating into the lipid bilayer, carotenoids modulate membrane fluidity, helping to counteract the fluidizing effect of high temperatures. This ensures that the membrane remains a stable, functional barrier, which is essential for cell survival. researchgate.net
This compound has been identified as a major carotenoid in the thermophilic green sulfur bacterium Chlorobium tepidum, which thrives in hot springs. nih.govcarotenoiddb.jp Bacteria belonging to the Deinococcus-Thermus phylum, known for their resistance to extreme conditions like high temperature and radiation, are typically pigmented due to their synthesis of carotenoids. nih.govresearchgate.net These pigments provide robust protection against oxidative stress, which can be exacerbated in extreme environments. mdpi.comresearchgate.net They quench reactive oxygen species generated by heat, radiation, or metabolic processes, thus preventing damage to vital cellular components like DNA, proteins, and lipids. nih.gov
| Organism/Group | Carotenoid(s) | Adaptive Function | Environment | Reference |
|---|---|---|---|---|
| Chlorobium tepidum | This compound, 1',2'-Dihydrochlorobactene | Pigmentation, likely involved in photoprotection and membrane stability. | Thermophilic (Hot Springs) | nih.govcarotenoiddb.jp |
| Deinococcus-Thermus phylum | Various unique carotenoids (e.g., Deinoxanthin, Thermozeaxanthins) | Resistance to radiation, oxidation, desiccation, and high temperature. | Various Extreme Environments | nih.govresearchgate.net |
| Rhodothermus marinus | Acylated carotenoid glucosides | Membrane stabilization. | Thermophilic (Submarine Hot Springs) | researchgate.net |
| General Extremophiles | Various Carotenoids | Protection against photo-oxidative damage; regulation of membrane fluidity. | High Temperature, High Salinity, High Radiation | tandfonline.commdpi.com |
Vii. Future Perspectives and Emerging Research Avenues for 1 ,2 Dihydro Gamma Carotene
Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
The comprehensive analysis of biological systems through "omics" technologies offers a powerful lens to investigate the production of 1',2'-dihydro-gamma-carotene. frontiersin.org An integrated approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the metabolic networks and regulatory mechanisms governing the biosynthesis of this carotenoid. frontiersin.orgnih.gov
Genomics allows for the identification of genes encoding the enzymes responsible for the synthesis of this compound. By sequencing the genomes of organisms known to produce this compound, researchers can pinpoint the specific carotenoid biosynthesis genes, including the crucial lycopene (B16060) cyclases and other modifying enzymes. nih.govasm.org This genomic information is the foundational step for understanding the genetic basis of its production.
Transcriptomics , the study of the complete set of RNA transcripts, reveals which genes are actively being expressed under specific conditions. nih.govmdpi.com By comparing the transcriptomes of high- and low-producing strains or different tissues, scientists can identify genes that are upregulated during this compound synthesis. nih.govfrontiersin.org This provides insights into the regulatory control of the biosynthetic pathway.
Proteomics focuses on the large-scale study of proteins, the workhorses of the cell. This approach can identify and quantify the enzymes directly involved in the carotenoid biosynthetic pathway. nih.gov It can also uncover post-translational modifications that may regulate enzyme activity, providing a more dynamic picture of the metabolic flux towards this compound.
Metabolomics involves the comprehensive analysis of all metabolites within a biological system. mdpi.com This technique can be used to quantify the levels of this compound and its precursors, offering a direct measure of the metabolic output. nih.gov Integrated analysis with other omics data can help to identify metabolic bottlenecks and key control points in the pathway. mdpi.com
| Omics Technology | Application in this compound Research | Potential Insights |
| Genomics | Sequencing genomes of producing organisms. | Identification of biosynthetic genes (e.g., lycopene cyclase variants). |
| Transcriptomics | Comparing gene expression profiles. | Understanding transcriptional regulation of the biosynthetic pathway. nih.govmdpi.com |
| Proteomics | Analyzing protein expression and modifications. | Identifying key enzymes and their regulatory modifications. nih.gov |
| Metabolomics | Profiling all small-molecule metabolites. | Quantifying this compound and its precursors to identify metabolic bottlenecks. nih.govmdpi.com |
Single-Cell Analysis of this compound Production and Localization
While bulk population studies provide valuable average measurements, they can mask significant cell-to-cell heterogeneity in carotenoid production. Single-cell analysis has emerged as a powerful tool to dissect this variability and gain a more granular understanding of this compound biosynthesis. researchgate.netresearchgate.net Techniques like Raman-activated cell sorting (RACS) can identify and isolate individual cells with high carotenoid content based on their characteristic Raman spectra. researchgate.net
Subsequent single-cell genomics and transcriptomics can then reveal the genetic and transcriptional signatures of these high-producing cells. researchgate.net This approach can uncover novel regulatory elements or genetic variations that contribute to enhanced synthesis of this compound. Furthermore, advanced imaging techniques, such as high-resolution microscopy, can be employed to visualize the subcellular localization of this carotenoid within individual cells, providing clues about its storage and potential functions.
Synthetic Biology Approaches for De Novo Design of this compound Production Platforms
Synthetic biology offers a transformative approach to engineer microorganisms for the efficient production of valuable compounds like this compound. nih.govoup.com By assembling a "mini-pathway" of the necessary biosynthetic genes from different organisms into a suitable host, such as Escherichia coli or Saccharomyces cerevisiae, researchers can create customized production platforms. nih.govjmb.or.krplos.org
This "de novo" design allows for the optimization of the biosynthetic pathway by:
Choosing optimal enzymes: Selecting enzymes with the highest catalytic efficiency from various natural sources. mdpi.com
Fine-tuning gene expression: Using promoters and ribosome binding sites of varying strengths to balance the expression of pathway genes and avoid the accumulation of toxic intermediates. oup.com
Engineering host metabolism: Modifying the host's central metabolism to increase the supply of precursor molecules, such as geranylgeranyl diphosphate (B83284) (GGPP). frontiersin.orgnih.gov
These engineered microbial factories have the potential for sustainable and high-titer production of this compound, independent of its natural sources. nih.govnih.gov
Development of High-Throughput Screening Methods for Novel this compound Producers
Discovering new microbial sources of this compound requires efficient screening methods to rapidly assess large numbers of candidates. nih.govsci-hub.seresearchgate.net High-throughput screening (HTS) techniques, often utilizing 96-well plate formats, enable the rapid cultivation and analysis of thousands of microbial isolates. sci-hub.se
Colorimetric assays, where the intensity of the yellow-orange color serves as a proxy for carotenoid content, provide a simple first-pass screening method. sci-hub.se More sophisticated HTS methods can employ analytical techniques like HPLC-DAD-MS (High-Performance Liquid Chromatography with Diode-Array Detection and Mass Spectrometry) for accurate identification and quantification of specific carotenoids, including this compound, in a large number of samples. nih.govresearchgate.net Fluorescence-based methods have also been developed for screening carotenoid-producing microorganisms. mdpi.com The development of biosensors that produce a detectable signal in the presence of specific carotenoids could further accelerate the screening process. nih.gov
| Screening Method | Principle | Throughput | Specificity for this compound |
| Colorimetric Assays | Visual assessment of colony or culture color. | High | Low (general carotenoids) |
| HPLC-DAD-MS | Chromatographic separation and mass-based detection. nih.govresearchgate.net | Medium to High | High |
| Fluorescence-Based Screening | Correlation of fluorescence with carotenoid content. mdpi.com | High | Medium |
| Biosensors | Genetic circuits that respond to the target molecule. nih.gov | High | Potentially High |
Environmental Bioprospecting for Novel this compound Biosynthetic Genes
The vast majority of microbial life on Earth remains uncultured, representing an enormous untapped reservoir of genetic diversity. Environmental bioprospecting, particularly through metagenomics, offers a powerful strategy to discover novel genes for this compound biosynthesis directly from environmental samples such as soil and marine sediments. nih.govasm.orgmdpi.com
This approach involves extracting total DNA from an environmental sample and searching for sequences homologous to known carotenoid biosynthetic genes. This can lead to the discovery of enzymes with novel properties, such as improved catalytic activity, different substrate specificities, or enhanced stability. For instance, bioprospecting in extreme environments, like soda lakes, might yield enzymes adapted to harsh conditions, which could be advantageous for industrial production processes. frontiersin.org The discovery of novel gene clusters can also reveal new variations in the organization and regulation of carotenoid biosynthetic pathways. nih.govasm.org The identification of a novel carotenoid-producing bacterium, Paenibacillus aurantius, from a marine environment highlights the potential of this approach. mdpi.com
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis protocols for 1',2'-Dihydro-gamma-carotene, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of gamma-carotene under controlled hydrogen pressure (1–3 atm) using palladium-on-carbon (Pd/C) or platinum oxide (PtO₂) catalysts. Post-synthesis purification employs HPLC with C18 reverse-phase columns (methanol/acetone gradients) or column chromatography (silica gel, hexane/ethyl acetate). Purity validation requires tandem techniques: UV-Vis spectroscopy (λmax ~450 nm for conjugated dienes) combined with high-resolution mass spectrometry (HRMS) for molecular ion confirmation . Stability during synthesis is monitored via thin-layer chromatography (TLC) under inert atmospheres to prevent oxidation .
Q. Which spectroscopic methods are most reliable for characterizing this compound’s stereochemistry and structural integrity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves stereochemical configurations, particularly the dihydro region (δ 5.2–5.8 ppm for olefinic protons). Circular Dichroism (CD) spectroscopy confirms chirality by comparing Cotton effects to reference spectra. Infrared (IR) spectroscopy identifies functional groups (e.g., C-H bending at 960 cm⁻¹ for trans-alkenes). For quantification, UV-Vis spectroscopy (ε ≈ 120,000 L·mol⁻¹·cm⁻¹ at 450 nm) is standardized against certified reference materials .
Q. How should researchers design stability studies for this compound under varying environmental conditions?
- Methodological Answer : Accelerated stability testing involves exposing the compound to:
- Thermal stress : 40–60°C for 4–12 weeks (monitor via HPLC for degradation products like apo-carotenoids).
- Photooxidation : UV/visible light (300–800 nm) in oxygenated solutions (track peroxide formation via iodometric titration).
- pH variability : Buffer solutions (pH 3–9) to assess hydrolysis susceptibility.
Data analysis follows Arrhenius kinetics to predict shelf-life, with degradation pathways validated using LC-MS/MS .
Advanced Research Questions
Q. What computational models predict the reactivity and electronic properties of this compound in biological systems?
- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict redox behavior (e.g., B3LYP/6-31G* basis set). Molecular Dynamics (MD) simulations model membrane interactions, using force fields like CHARMM36 to assess lipid bilayer permeability. Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid approaches evaluate enzymatic binding in carotenoid cleavage oxygenases (e.g., BCO1/2). Validation requires comparing computed spectra (IR, UV-Vis) with experimental data .
Q. How can contradictory bioactivity data for this compound across in vitro and in vivo studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to evaluate experimental variables:
- Dose-response discrepancies : Normalize data to body surface area (BSA) or allometric scaling.
- Model limitations : Compare cell lines (e.g., Caco-2 vs. HepG2) and animal species (rodent vs. primate).
- Bioavailability factors : Adjust for pharmacokinetic parameters (AUC, Cmax) using compartmental modeling.
Apply Hill criteria for causality, prioritizing studies with dose-dependent effects and mechanistic validation (e.g., siRNA knockdown of target genes) .
Q. What experimental designs optimize the study of this compound’s photodegradation kinetics in environmental matrices?
- Methodological Answer : Use simulated solar radiation (Xe arc lamps with AM1.5G filters) in controlled reactors. Monitor degradation via:
- Kinetic assays : Pseudo-first-order rate constants (k) derived from ln([C]/[C₀]) vs. time plots.
- Quenching experiments : Add scavengers (e.g., NaN₃ for singlet oxygen) to identify reactive oxygen species (ROS) involvement.
- Quantum yield calculation : Φ = (rate of degradation)/(photon flux), measured by actinometry.
Environmental relevance is assessed by spiking into soil/water matrices and comparing lab vs. field half-lives .
Methodological Guidance
- Literature Review : Use specialized databases (SciFinder, Reaxys) to compile synthetic pathways and bioactivity data. Cross-reference with the FDA’s GSRS for regulatory precedents .
- Data Contradiction Analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and design replication studies .
- Ethical Compliance : Document stability and toxicity data following OECD Guidelines 423 (acute oral toxicity) and 116 (photostability) to meet publication standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
